[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
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Description
“[2-(quinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol” is a compound that contains a quinazoline moiety . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2 . It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .
Synthesis Analysis
Quinazolinones are synthesized through various methods. For instance, the Niementowski synthesis involves the treatment of anthranilic acid with amide, resulting in 4-oxo-3,4-dihydroquinazolies . Another method involves the reaction of anthranilic acid derivatives with acetic anhydride .Molecular Structure Analysis
The molecular structure of quinazolinones includes a benzene ring fused with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The structure of quinazolinones constitutes a crucial scaffold of natural and synthetic compounds with various therapeutic and biological activities .Chemical Reactions Analysis
Quinazolinones exhibit various chemical reactions. For instance, they show antioxidant properties when evaluated using different methods like DPPH, ABTS, and TEAC CUPRAC . The presence of at least one hydroxyl group on the aromatic substituent at position 2 of the main quinazolin-4(3H)-ones scaffold is required to gain antioxidant activity .Physical and Chemical Properties Analysis
Quinazolinones are nitrogen-containing fused heterocycles. They are important scaffolds in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . The physical and chemical properties of quinazolinones can vary depending on their specific structure and substituents.Mechanism of Action
Target of Action
Quinazolinone derivatives have been reported to exhibit broad-spectrum antimicrobial activity . They have also been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .
Mode of Action
Quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They have also been found to decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together .
Biochemical Pathways
Quinazolinone derivatives have been found to impede the twitching motility ofPseudomonas aeruginosa cells, a trait that augments the cells’ pathogenicity and invasion potential .
Result of Action
Quinazolinone derivatives have been found to inhibit biofilm formation and decrease other virulence factors inPseudomonas aeruginosa without affecting bacterial growth .
Future Directions
Quinazolinones have attracted significant attention due to their wide range of biological activities. Future research could focus on the development of novel quinazolinone derivatives with enhanced therapeutic properties. Additionally, further studies could explore the structure-activity relationships of quinazolinones to better understand their mechanisms of action .
Properties
IUPAC Name |
(2-quinazolin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-10-16-7-3-4-12(16)8-19(9-16)15-13-5-1-2-6-14(13)17-11-18-15/h1-2,5-6,11-12,20H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMCXMXAWFYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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